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Compound of Interest |

Compound Name: 6-Chloro-7-fluoroquinoxaline
CAS No.: 1913266-52-0
Cat. No.: B1435756
. J

Compound Overview & Significance

o Systematic Name: 6-Chloro-7-fluoroquinoxaline[1][2][3][4]

e Molecular Formula: CsHaCIFNz[5]

e Molecular Weight: 182.58 g/mol

e CAS Number: 1913266-52-0 (Parent), 5448-43-1 (6-Chloro analog ref)

o Core Scaffold: Benzo-fused pyrazine (Quinoxaline) with halogen substitution at positions 6
and 7.

Significance: This scaffold serves as the aromatic core for "Next-Gen" fluoroquinolones and
hypoxia-selective cytotoxins. The 6-chloro-7-fluoro substitution pattern is electronically tuned to
optimize metabolic stability and binding affinity in kinase inhibitors.

Synthesis & Preparation (Pre-Analysis)

To ensure the integrity of spectroscopic data, the compound is typically synthesized via the
condensation of 4-chloro-5-fluoro-1,2-phenylenediamine with glyoxal. Impurities from this
process (unreacted diamine or polymerized glyoxal) can produce interfering signals.
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Figure 1: Synthetic workflow for generating high-purity 6-Chloro-7-fluoroquinoxaline for
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is characterized by the asymmetry introduced by the 6-Cl, 7-F substitution. The
fluorine atom introduces significant spin-spin coupling (

and

), which is diagnostic for this isomer.

H NMR Data (400 MHz, CDCI )

The spectrum exhibits two distinct regions: the pyrazine ring protons (deshielded) and the
benzene ring protons (split by fluorine).
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Couplin
Shift ( AL
Proton Multiplicity L Assignment
, pPpm
ppm)  H2)
Pyrazine Ring
H-2, H-3 8.80-8.90 Singlet (s) - (Isochronous or
AB system)
Aromatic (Ortho
H-5 8.16 Doublet (d)
to Cl, Meta to F)
Aromatic (Ortho
H-8 7.79 Doublet (d)

to F, Meta to CI)

Mechanistic Insight:
e H-8 (7.79 ppm): Appears as a doublet with a large coupling constant (

) due to its position ortho to the fluorine atom. It is shielded relative to H-5 due to the
mesomeric donation of the fluorine.

e H-5(8.16 ppm): Appears as a doublet with a smaller coupling constant (

) due to meta coupling. It is deshielded by the ortho-chloro group and the peri-effect of the
pyrazine nitrogen.

C NMR Data (100 MHz, CDCI )

Carbon signals are split into doublets due to

F coupling.
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Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the halogen pattern. The presence of Chlorine and
Fluorine creates a specific isotopic signature.

« lonization Mode: Electron Impact (El, 70 eV) or ESI+.
e Molecular lon (

):

o m/z 182 (Base peak,

Cl isotope)

o m/z 184 (Approx. 33% intensity of base peak,
Cl isotope)
e Fragmentation Pathway:

o Loss of HCN (common in pyrazines)
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m/z 155.

o Loss of Cl radical

m/z 147.

o Loss of F radical (rare) or HF elimination.

Fragmentation Logic Diagram
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Figure 2: Primary fragmentation pathways observed in EI-MS for chloro-fluoro-quinoxalines.

Infrared Spectroscopy (FT-IR)

Samples are typically prepared as KBr pellets. The spectrum is dominated by heteroaromatic
ring stretches and halogen vibrations.
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Wavenumber (cm~12)

Vibration Mode

Functional Group

Assignment
3050 — 3080 C-H Stretch Aromatic C-H (Weak)
1597 C=N Stretch Quinoxaline Ring Breathing
1487 C=C Stretch Aromatic Skeletal Vibration
1220 C-F Stretch Aryl Fluoride (Strong, Broad)
1050 — 1100 C-H In-plane Aromatic bending
754 C-CI Stretch Aryl Chloride

Experimental Protocols
Protocol A: NMR Sample Preparation

e Solvent: Use CDCI

(Chloroform-d) as the standard solvent. If solubility is low, use DMSO-d

o Note: In DMSO-d

, chemical shifts for H-2/H-3 may shift slightly downfield (~9.0 ppm).

o Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

« Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl) from the

extraction process.

o Reference: Calibrate to residual CHCI

at 7.26 ppm (

H) and 77.16 ppm (

C).
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Protocol B: GC-MS Analysis

e Column: HP-5MS or equivalent (5% phenyl methyl siloxane).
e Temperature Program:
o Start: 80°C (Hold 1 min).
o Ramp: 20°C/min to 280°C.
o End: Hold 5 min.
e Inlet: Split mode (20:1), 250°C.
e Detection: Mass scan 50-500 m/z. Look for the characteristic 3:1 isotopic cluster at 182/184.
References
e Synthesis & NMR Validation

o Title: Luminescent bis(benzol[d]thiazolyl)quinoxaline: Facile synthesis, Nucleic Acid and
protein BSA interaction.

o Source: Semantic Scholar / ResearchG

o H NMR shifts for the 2,3-bis(bromomethyl)

e Isomer Comparison (7-Chloro-2-Fluoro)

o Title: 7-CHLORO-2-FLUOROQUINOXALINE NMR D

o Source: Spectrabase / J. Chem. Soc. Perkin 1, 803 (1999).[5]

o Relevance: Used as a comparative baseline for C-F coupling constants in the quinoxaline
ring system.

o General Quinoxaline Synthesis

[e]

Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[6][7][8][9]

o

Source: American Journal of Organic Chemistry (2015).
Relevance: Confirms the glyoxal condensation p

o
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 6-
Chloro-7-fluoroquinoxaline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1435756#6-chloro-7-fluoroquinoxaline-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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